![molecular formula C20H25N B1356187 3,6-Di-tert-butyl-9H-carbazole CAS No. 37500-95-1](/img/structure/B1356187.png)
3,6-Di-tert-butyl-9H-carbazole
Overview
Description
3,6-Di-tert-butylcarbazole (DtBuCz) is an electron-donating 9H-carbazole derivative with tert-butyl groups at 3,6-positions . It’s used as an intermediate for the synthesis of semiconducting molecules, particularly in applications for highly efficient OLEDs and DSSCs .
Synthesis Analysis
3,6-Di-tert-butylcarbazole is prepared by Friedel–Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) .Chemical Reactions Analysis
The bulky tert-butyl groups can disrupt aggregates that otherwise form dimers or excimers through π–π interactions by enlarging the distance between carbazole rings . This leads to loose molecular packing in films and suppresses reactions such as dimerization and polymerization of the corresponding radical cations at their 3,6-positions .Physical And Chemical Properties Analysis
3,6-Di-tert-butylcarbazole is a white to off-white powder/crystals with a melting point of 232 °C . Its chemical formula is C20H25N and it has a molecular weight of 279.42 g/mol .Scientific Research Applications
OLED Applications
3,6-Di-tert-butylcarbazole has been incorporated into semiconducting small molecules for OLED (Organic Light-Emitting Diode) applications. The introduction of tert-butyl groups at the 3,6-positions helps to gain higher glass-transition temperatures, which is beneficial for the stability and performance of OLED devices .
Synthesis of Carbazole-Based Materials
This compound serves as a monomeric precursor in the synthesis of new carbazole-based materials. These materials often consist of ethynylphenyl and are used in various advanced material applications due to their unique electronic properties .
Dendrimer Synthesis
3,6-Di-tert-butylcarbazole decorated triazole bridged dendrimers are synthesized using click chemistry. These dendrimers show increased molar extinction coefficient and emission band intensity with each generation, indicating potential applications in sensing, light-emitting, and other photonic devices .
Antioxidant Properties
By introducing tert-butyl groups into carbazole, researchers have synthesized compounds like 3,6-di-tert-butylcarbazole which exhibit improved lipophilicity. These modified carbazoles have potential applications as antioxidants due to their enhanced solubility and reactivity with free radicals .
Excited-State Dynamics Study
The compound is used in detailed investigations of excited-state dynamics in organic solvents. Such studies are crucial for understanding the photophysical properties of materials used in optoelectronics and could lead to the development of new materials with optimized performance .
Mechanism of Action
Target of Action
3,6-Di-tert-butylcarbazole is a carbazole-based material with hole transporting characteristics . The primary targets of this compound are the electron-donating sites in organic light-emitting diodes (OLEDs) and optical switching devices .
Mode of Action
The compound interacts with its targets through π–π interactions . The bulky tert-butyl groups at the 3,6-positions of the carbazole ring disrupt aggregates that otherwise form dimers or excimers, enlarging the distance between carbazole rings and leading to loose molecular packing in films .
Biochemical Pathways
Carbazoles are typically electrochemically active due to dimerization and polymerization of the corresponding radical cations at their 3,6-positions . The substitutions with tert-butyl groups at 3,6-positions can suppress such reactions .
Result of Action
The introduction of the tert-butyl units can effectively separate molecules, thus reducing the chance of triplet-polaron annihilation . This leads to an improvement in the device efficiency and stability . The compound also results in an increase in the glass transition temperature (Tg) of the material .
Action Environment
The action of 3,6-Di-tert-butylcarbazole is influenced by environmental factors such as light, air, and temperature . For example, the compound has been shown to have good thermal stability , which is crucial for its function in high-temperature environments like OLEDs and optical switching devices.
Safety and Hazards
Future Directions
3,6-Di-tert-butylcarbazole is mainly used as a monomeric precursor in the syntheses of new carbazole-based materials which consist of ethynylphenyl . These materials can be used in organic light-emitting diodes (OLEDs) and optical switching devices . The future research in the field of OLED devices will likely focus on improving device efficiency and longevity .
properties
IUPAC Name |
3,6-ditert-butyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFFSPILVQLRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573056 | |
Record name | 3,6-Di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-tert-butyl-9H-carbazole | |
CAS RN |
37500-95-1 | |
Record name | 3,6-Di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Di-tert-butylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,6-Di-tert-butylcarbazole?
A1: The molecular formula of 3,6-Di-tert-butylcarbazole is C20H27N, and its molecular weight is 281.43 g/mol.
Q2: What spectroscopic data is available for 3,6-Di-tert-butylcarbazole?
A2: Various spectroscopic techniques have been used to characterize 3,6-Di-tert-butylcarbazole, including:
- NMR Spectroscopy: Provides information on the structure and dynamics of the molecule in solution. [, , , , , ]
- UV-Vis Absorption and Fluorescence Spectroscopy: Reveals electronic transitions and excited state behavior. [, , , , , , ]
- Electrochemistry (Cyclic Voltammetry): Determines the oxidation and reduction potentials, offering insights into electron transfer properties. [, , , , , , ]
- X-ray Crystallography: Provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , , , , , ]
Q3: How does the presence of tert-butyl groups in 3,6-Di-tert-butylcarbazole affect its properties?
A3: The tert-butyl groups, due to their steric bulk, often lead to increased solubility in organic solvents and influence the molecule's packing in the solid state. This can impact its performance in applications like organic light-emitting diodes (OLEDs) by affecting charge transport properties and morphological stability. [, , , ]
Q4: How does 3,6-Di-tert-butylcarbazole perform under various conditions in material science applications?
A4: Research indicates that 3,6-Di-tert-butylcarbazole exhibits:
- High Thermal Stability: It typically exhibits high glass transition temperatures (Tg), often exceeding 100 °C, which is crucial for device stability in applications like OLEDs. [, , , ]
- Film-Forming Properties: Its ability to form uniform and stable films makes it suitable for solution-processed devices. [, , ]
- Electrochemical Stability: The compound generally demonstrates reversible electrochemical behavior, indicating stability under redox conditions. [, ]
Q5: How is 3,6-Di-tert-butylcarbazole utilized in OLED technology?
A5: 3,6-Di-tert-butylcarbazole is frequently employed as:
- A Building Block for Emitters: It serves as a donor moiety in thermally activated delayed fluorescence (TADF) emitters, contributing to their light-emitting properties. [, , , ]
- A Host Material: Its high triplet energy level makes it suitable as a host material for phosphorescent OLEDs, facilitating energy transfer to the emissive dopant. [, ]
Q6: How does the structure of 3,6-Di-tert-butylcarbazole-based TADF emitters influence their color?
A6: The choice of acceptor unit and its connection to the 3,6-Di-tert-butylcarbazole donor significantly impacts the emission color. For instance:
- Blue Emission: Achieved with acceptors like triazine and pyrimidine. [, , ]
- Green Emission: Observed with boron-nitrogen (B/N) frameworks and modified triazine acceptors. [, ]
- Yellow to Deep-Red Emission: Achieved using dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptors and varying the donor strength. []
Q7: How do researchers improve the performance of 3,6-Di-tert-butylcarbazole-based OLEDs?
A7: Several strategies are employed, including:
- Molecular Engineering: Tuning the donor-acceptor structure to achieve desired emission colors and enhance the efficiency of reverse intersystem crossing (RISC) in TADF emitters. [, , ]
- Device Architecture Optimization: Utilizing different device structures and layers to improve charge injection, transport, and light outcoupling. [, , ]
- Material Blends: Combining 3,6-Di-tert-butylcarbazole-based materials with other host materials or additives to optimize morphology and charge balance. [, ]
Q8: How is computational chemistry used in research on 3,6-Di-tert-butylcarbazole derivatives?
A8: Computational methods, particularly density functional theory (DFT) calculations, are crucial for:
- Predicting Electronic Properties: Calculating HOMO/LUMO levels, singlet-triplet energy gaps (ΔEST), and understanding excited state properties. [, , , , ]
- Structure-Property Relationships: Establishing relationships between molecular structure modifications and their impact on optoelectronic properties, aiding in the design of new materials. [, , ]
Q9: What are some observed structure-activity relationships (SAR) in 3,6-Di-tert-butylcarbazole derivatives?
A9: Key SAR findings include:
- Donor Strength: Increasing the electron-donating ability of substituents on the carbazole unit can lead to red-shifted emission and influence the energy levels. [, , ]
- Acceptor Strength and Connection: The choice and connection of the acceptor unit strongly impact the emission color, ΔEST, and device efficiency. [, , , ]
- Steric Effects: Bulky substituents, like tert-butyl groups, can impact molecular packing and intermolecular interactions, affecting morphology and charge transport. [, , ]
Q10: Are there applications for 3,6-Di-tert-butylcarbazole beyond OLEDs?
A10: Yes, research explores its potential in:
- Dye-Sensitized Solar Cells (DSSCs): Used as additives in electrolytes or as components of novel dyes to enhance DSSC performance. [, ]
- Electrochromic Materials: Incorporated into polymers to develop materials that change color upon electrochemical oxidation or reduction, with potential use in displays and smart windows. [, ]
- Photocatalysis: Emerging research explores its use in photocatalytic systems for organic reactions. []
Q11: What are some ongoing research directions related to 3,6-Di-tert-butylcarbazole?
A11: Current research focuses on:
- Developing More Efficient TADF Emitters: Exploring new molecular designs and donor-acceptor combinations to achieve higher efficiencies and improved color purity. [, ]
- Improving Device Stability and Lifetime: Addressing challenges related to device degradation mechanisms and enhancing the operational lifetime of OLEDs and other devices. [, , ]
- Exploring New Applications: Investigating the potential of 3,6-Di-tert-butylcarbazole-based materials in areas such as bioimaging, sensing, and photocatalysis. [, ]
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